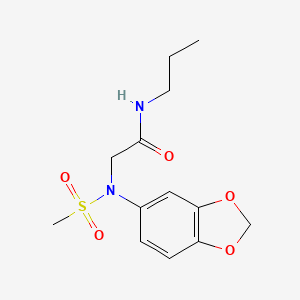![molecular formula C27H18N4O4 B4931594 4-(4-nitrophenoxy)-N-[3-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B4931594.png)
4-(4-nitrophenoxy)-N-[3-(2-quinoxalinyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-nitrophenoxy)-N-[3-(2-quinoxalinyl)phenyl]benzamide, commonly known as NQO1, is a compound that has gained significant attention in scientific research due to its potential applications in cancer treatment. NQO1 is a quinone reductase that plays a crucial role in cellular defense against oxidative stress.
Mecanismo De Acción
NQO1 inhibitors work by blocking the enzymatic activity of NQO1, which leads to the accumulation of reactive oxygen species in cancer cells. This accumulation causes oxidative damage to cellular components and ultimately leads to cancer cell death. NQO1 inhibitors have been shown to be effective in preclinical studies, and clinical trials are currently underway to evaluate their efficacy in cancer treatment.
Biochemical and Physiological Effects:
NQO1 inhibitors have been shown to induce apoptosis, inhibit cancer cell proliferation, and sensitize cancer cells to chemotherapy. Additionally, NQO1 inhibitors have been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of NQO1 inhibitors is their specificity for cancer cells that overexpress NQO1. This specificity reduces the potential for off-target effects and toxicity. However, one limitation of NQO1 inhibitors is their potential to induce oxidative stress in healthy cells, which may lead to adverse effects.
Direcciones Futuras
For NQO1 research include the development of more potent and selective NQO1 inhibitors and the evaluation of NQO1 inhibitors in combination with other anticancer agents.
Métodos De Síntesis
The synthesis of NQO1 involves the reaction of 4-nitrophenol, 2-quinoxalinecarboxaldehyde, and 3-aminobenzophenone in the presence of acetic acid and sodium acetate. The reaction mixture is refluxed for several hours, and the resulting product is purified through column chromatography. The purity of the product is confirmed through NMR and mass spectroscopy.
Aplicaciones Científicas De Investigación
NQO1 has been extensively studied for its potential applications in cancer treatment. It has been found that NQO1 is overexpressed in various types of cancer, including breast, lung, and colon cancer. This overexpression is believed to be a result of the increased oxidative stress in cancer cells. NQO1 is involved in the detoxification of reactive oxygen species, which are generated during cancer cell metabolism. Therefore, NQO1 inhibitors have been developed as potential anticancer agents.
Propiedades
IUPAC Name |
4-(4-nitrophenoxy)-N-(3-quinoxalin-2-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18N4O4/c32-27(18-8-12-22(13-9-18)35-23-14-10-21(11-15-23)31(33)34)29-20-5-3-4-19(16-20)26-17-28-24-6-1-2-7-25(24)30-26/h1-17H,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSZFELCVHAXLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)OC5=CC=C(C=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-phenylethanamine](/img/structure/B4931516.png)
![4-(1-methyl-1H-1,2,4-triazol-5-yl)-N-[3-(1H-pyrazol-1-yl)propyl]-2-pyrimidinamine](/img/structure/B4931519.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B4931525.png)
![ethyl 4-({[1-(4-fluorophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B4931554.png)
![N-(4-{[(2,3-dichlorophenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide](/img/structure/B4931562.png)

![2-{[(4-methylphenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4931577.png)
![5-{3-[(2-fluorobenzyl)oxy]benzylidene}-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4931589.png)

![1-(diphenylacetyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B4931602.png)
![2-({5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-nitrophenyl)acetamide](/img/structure/B4931625.png)
![8,10-dibromo-2,4-dimethyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B4931626.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}cyclobutanecarboxamide](/img/structure/B4931633.png)
